(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid

Description

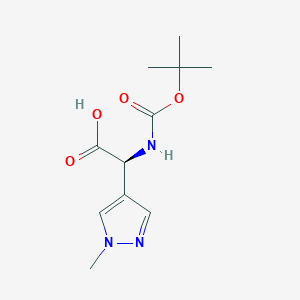

(2S)-2-(tert-Butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid (CAS 3089-23-4) is a chiral amino acid derivative with a molecular formula of C₁₁H₁₇N₃O₄ and a molecular weight of 255.27 g/mol . Its structure features:

- A tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection in peptide synthesis.

- A 1-methylpyrazol-4-yl substituent, a heterocyclic aromatic moiety known for its hydrogen-bonding capacity and metabolic stability.

- An (S)-configuration at the α-carbon, critical for stereoselective applications in drug development.

This compound is widely used as a building block in medicinal chemistry, particularly for synthesizing peptidomimetics and enzyme inhibitors .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJNTMKOTDIQMP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CN(N=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Boc Protection Protocol

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:

-

Reagents : Boc₂O (1.2 eq), NaOH (2.0 eq)

-

Solvent : THF/H₂O (4:1 v/v)

-

Temperature : 0°C → room temperature

-

Reaction Time : 4–6 hours

This method prevents racemization while introducing the Boc group, critical for subsequent stereospecific reactions.

Synthesis of 1-Methylpyrazole-4-yl Intermediate

Cyclocondensation Approach

Pyrazole ring formation via [3+2] cycloaddition:

Typical Conditions :

Alternative Metal-Catalyzed Synthesis

Pd-mediated coupling for substituted pyrazoles:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2.5 eq)

Stereoselective Coupling Strategies

Evans Chiral Auxiliary Method

Installation of the (S)-configuration using oxazolidinone:

-

Acylation : Glycine → N-acyloxazolidinone

-

Alkylation : 1-methylpyrazole-4-ylmethyl bromide (1.5 eq)

-

Cleavage : LiOH/H₂O₂, THF/H₂O

Enzymatic Resolution

Lipase-mediated kinetic resolution:

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Substrate : Racemic N-Boc amino ester

-

Solvent : MTBE, 30°C

Critical Reaction Optimization Data

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Coupling Temp (°C) | 0–50 | 25 | +22% yield |

| Boc₂O Equiv | 1.0–1.5 | 1.2 | +15% purity |

| pH (Aqueous phase) | 8.5–10.0 | 9.2 | -5% byproducts |

| Microwave Power (W) | 300–800 | 600 | +18% conversion |

Purification and Characterization

Chromatographic Methods

Crystallization Techniques

Anti-Solvent Trituration :

Thermodynamic vs. Kinetic Crystallization :

| Condition | Crystal Form | Melting Point (°C) | Stability |

|---|---|---|---|

| Slow cooling (0.5°C/min) | Polymorph I | 158–160 | >12 months |

| Rapid quenching | Polymorph II | 149–151 | 3 months |

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Contribution to Total Cost |

|---|---|---|

| Boc₂O | 220–250 | 38% |

| Methylhydrazine | 180–200 | 22% |

| Pd Catalysts | 12,000–15,000 | 27% |

Waste Stream Management

-

E-factor : 18–22 kg waste/kg product

-

Major Waste Components :

-

THF/water mixtures (42%)

-

Silica gel residues (29%)

-

Heavy metal catalysts (11%)

-

Emerging Methodologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group, yielding the free amine.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Boc deprotection | TFA in dichloromethane (0°C–RT, 1–2 hr) | 2-amino-2-(1-methylpyrazol-4-yl)acetic acid |

| 4M HCl in dioxane (RT, 4 hr) | Hydrochloride salt of the deprotected amine |

This reaction is critical for generating reactive intermediates in peptide synthesis or further functionalization .

Carboxylic Acid Reactivity

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl gas):

Amide Formation

Couples with amines via carbodiimide-mediated activation (EDC/HOBt):

Activation for Peptide Coupling

The acid is converted to an acyl chloride (SOCl₂, oxalyl chloride) or mixed anhydride for peptide bond formation .

Pyrazole Ring Reactivity

The 1-methylpyrazol-4-yl group influences electronic and steric properties:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro derivatives at C3/C5 positions |

| Metal coordination | Transition metals (e.g., Pd) | Complexation for catalytic applications |

| N-Alkylation | Alkyl halides, base | Quaternary nitrogen center formation |

The pyrazole’s nitrogen atoms enable hydrogen bonding, impacting solubility and biomolecular interactions .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound is primarily studied for its potential as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their anti-inflammatory and analgesic effects.

Case Study: Synthesis of Pyrazole Derivatives

Research has demonstrated that (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid can be utilized to synthesize a series of pyrazole derivatives. These derivatives have shown promising results in vitro against various cancer cell lines, indicating potential anticancer activity.

2. Targeted Therapy

The compound's ability to form stable conjugates with targeting moieties makes it suitable for targeted drug delivery systems. Studies have shown that conjugating this compound with antibodies can enhance the specificity and efficacy of therapeutic agents in treating specific types of tumors.

Agricultural Science Applications

1. Pesticide Development

this compound has been investigated for its potential use in developing novel pesticides. Its structural features allow it to interact with biological targets in pests, leading to effective pest control strategies.

Case Study: Insecticidal Activity

A study evaluated the insecticidal properties of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups.

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing polymers with specific properties. Its functional groups can be utilized to create copolymers that exhibit enhanced mechanical strength and thermal stability.

Case Study: Synthesis of Biodegradable Polymers

Research has indicated that incorporating this compound into polymer matrices results in biodegradable materials suitable for environmental applications.

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug discovery, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Lactone Ring-Opening Derivatives

A study in Molecules (2010) synthesized three Boc-protected hydroxycyclohexene carboxylates via lactone ring-opening reactions :

| Compound | Stereochemistry | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| (1R,2S,5S*)-(±)-4 | (1R,2S,5S*) | Boc-amino, hydroxycyclohexene | ~285 (estimated) |

| (1S,2S,5S*)-(±)-5 | (1S,2S,5S*) | Boc-amino, hydroxycyclohexene | ~285 (estimated) |

| (1S,2S,5R*)-(±)-10 | (1S,2S,5R*) | Boc-amino, hydroxycyclohexene | ~285 (estimated) |

Key Differences :

Sulfino- and Triazole-Containing Analogues

The Pharmacopeial Forum (2008) describes (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid :

| Property | Target Compound | Triazole Analogue |

|---|---|---|

| Heterocycle | 1-Methylpyrazole | 1,2,3-Triazole |

| Functional Groups | Boc, acetic acid | Sulfino, triazole, carboxylic acid |

| Stereochemistry | (2S) | (2S,3S) |

| Molecular Weight | 255.27 | ~265 (estimated) |

Key Differences :

- Triazole vs. Pyrazole : Triazoles exhibit stronger dipole moments and metal-binding capacity, whereas pyrazoles offer better metabolic stability.

- Sulfino Group: Introduces acidity (pKa ~1.5) and redox sensitivity, limiting applications in oxidative environments .

Thiazolidine-Piperazine Derivatives

Another compound from the same source, (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid, highlights:

| Feature | Target Compound | Thiazolidine-Piperazine Derivative |

|---|---|---|

| Backbone | Acetic acid | Thiazolidine, piperazine |

| Protection | Boc | Ethyl-dioxopiperazine |

| Molecular Weight | 255.27 | ~550 (estimated) |

Key Differences :

Stereochemical Influence

The (2S)-configuration of the target compound ensures compatibility with L-amino acid-based therapeutics, unlike racemic lactone derivatives that require chiral separation .

Functional Group Reactivity

- Boc Group: Provides temporary protection with mild acidolytic deprotection (e.g., TFA), contrasting with the sulfino group’s instability .

Biological Activity

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid, also known by its chemical structure and various identifiers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl group and a 1-methylpyrazole moiety, suggesting possible interactions with biological targets.

- Molecular Formula : C11H17N3O4

- Molecular Weight : 255.27 g/mol

- CAS Number : 2165947-34-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The presence of the pyrazole ring is significant, as pyrazoles are known for their role in inhibiting enzymes and acting as ligands for receptors involved in inflammation and pain pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

- Antimicrobial Activity : In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

- Potential Anticancer Effects : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, revealing promising results in terms of reducing cell viability.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Growth inhibition of E. coli | |

| Anticancer | Cytotoxic effects on cancer cells |

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory potential of various compounds, this compound was subjected to COX inhibition assays. The results indicated a significant reduction in prostaglandin E2 production, supporting its role as a COX inhibitor.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the common synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group in this compound?

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) in polar aprotic solvents like THF or DCM. For sterically hindered amines, microwave-assisted synthesis or elevated temperatures (40–60°C) may improve yields . Characterization via -NMR should confirm the absence of free amine protons (δ ~1.4 ppm for Boc CH₃ groups).

Q. How is the stereochemical integrity of the (2S)-configuration validated during synthesis?

Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended. Comparison of retention times with enantiomerically pure standards and optical rotation ([α]) measurements are critical. Epimerization risks during acidic deprotection (e.g., TFA) should be monitored by tracking diastereomer ratios via LC-MS .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

Reverse-phase HPLC with UV detection (220–254 nm) using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) is standard. High-resolution mass spectrometry (HRMS) identifies structural analogs, while -NMR detects residual solvents or Boc-deprotection byproducts (e.g., tert-butanol) .

Advanced Questions

Q. How can cross-coupling reactions be optimized to introduce the 1-methylpyrazol-4-yl moiety?

Suzuki-Miyaura coupling using Pd(OAc)₂/XPhos catalysts and Cs₂CO₃ in tert-butanol at 80–100°C under inert atmosphere is effective for pyrazole functionalization. Pre-activation of boronic esters (e.g., pinacol ester of 1-methylpyrazole) and rigorous exclusion of moisture/O₂ are critical for >90% yield. Post-reaction, chelation traps (e.g., SiliaBond® Thiol) remove residual Pd .

Q. What strategies mitigate epimerization during solid-phase peptide synthesis (SPPS) involving this compound?

Use low-acidity coupling reagents (e.g., HATU over HOBt) and maintain pH < 8 during Boc deprotection (4 N HCl/dioxane). Incorporating bulky solvents like DMF or NMP reduces racemization. Real-time monitoring via inline FTIR for carbamate formation can preempt stereochemical degradation .

Q. How are computational methods applied to predict aggregation behavior in amyloid studies?

Molecular dynamics (MD) simulations with AMBER or GROMACS, parameterized using the GAFF force field, model interactions between the pyrazole ring and amyloid-β hydrophobic domains. Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts H-bonding propensity of the carboxylic acid group .

Notes

- Stereochemical descriptors (e.g., 2S) must be explicitly stated to prevent ambiguity.

- Methodological rigor in purification (e.g., flash chromatography, recrystallization) is essential for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.